molecular formula C14H14N2 B8629823 7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline

7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8629823
M. Wt: 210.27 g/mol
InChI Key: QPECSDHEUBLAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a pyridine ring fused to a tetrahydroisoquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its presence in various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step reactions. One common method includes the Henry reaction followed by reduction, Nef reaction, and reductive amination . The Henry reaction produces nitroalkenes, which are then reduced to amino alcohols. The Nef reaction converts nitro compounds to carbonyl compounds, which are then subjected to reductive amination to form the desired tetrahydroisoquinoline structure.

Industrial Production Methods: Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline derivatives, dihydroisoquinolines, and various substituted isoquinolines .

Scientific Research Applications

7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: This compound is used in the development of bioactive molecules that can interact with biological targets.

    Medicine: It has potential therapeutic applications, including as an anticancer, antiviral, and neuroprotective agent.

    Industry: It is utilized in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline is unique due to its combined pyridine and tetrahydroisoquinoline structures, which confer distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its individual components .

Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C14H14N2/c1-2-13(9-15-6-1)12-4-3-11-5-7-16-10-14(11)8-12/h1-4,6,8-9,16H,5,7,10H2

InChI Key

QPECSDHEUBLAOY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, 7-Bromo-1,2,3,4-tetrahydro-isoquinoline is reacted with the corresponding boronic acid to provide the title compound.
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